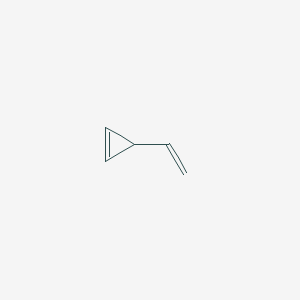
Cyclopropene, 3-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropene, 3-ethenyl- is an organic compound with the molecular formula C5H6. It is a derivative of cyclopropene, which is the simplest cycloalkene. The compound is characterized by a three-membered ring structure with a double bond and an ethenyl group attached to the ring. Due to the high ring strain in the three-membered ring, cyclopropene, 3-ethenyl- is highly reactive and has been the subject of various studies in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropene, 3-ethenyl- can be synthesized through several methods. One common method involves the reaction of ethyl diazoacetate with acetylenes in the presence of a copper catalyst. This reaction yields cyclopropenes, including 1,2-dimethylcyclopropene-3-carboxylate . Another method involves the dehydrohalogenation of allyl chlorides using a strong base such as sodium amide at elevated temperatures .
Industrial Production Methods
Industrial production of cyclopropene, 3-ethenyl- is not well-documented due to its high reactivity and the challenges associated with handling such strained ring systems. the methods mentioned above can be scaled up for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopropene, 3-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can open the strained ring, leading to the formation of linear or branched hydrocarbons.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reagents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, linear or branched hydrocarbons, and various substituted cyclopropenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropene, 3-ethenyl- has several scientific research applications:
Biology: Derivatives of cyclopropene are used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of cyclopropene, 3-ethenyl- involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A saturated three-membered ring compound with no double bonds.
Cyclopropene: The simplest cycloalkene with a three-membered ring and one double bond.
Cyclopropanone: A three-membered ring ketone with unique reactivity due to its ring strain.
Uniqueness
Cyclopropene, 3-ethenyl- is unique due to the presence of both a highly strained three-membered ring and an ethenyl group. This combination imparts unique reactivity and makes it a valuable compound in organic synthesis and various scientific research applications .
Properties
CAS No. |
61082-23-3 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
3-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-5H,1H2 |
InChI Key |
AFVXHPBHWSOYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)
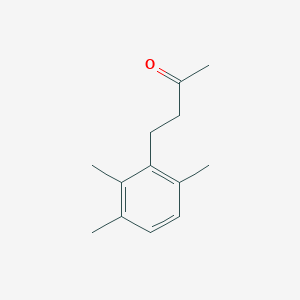

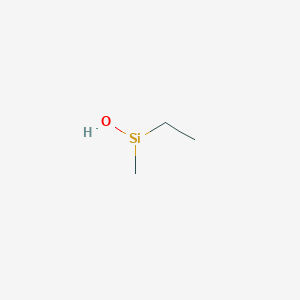
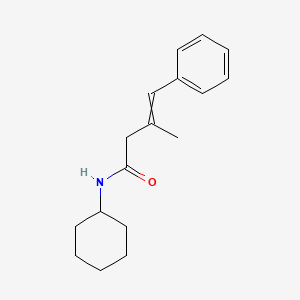

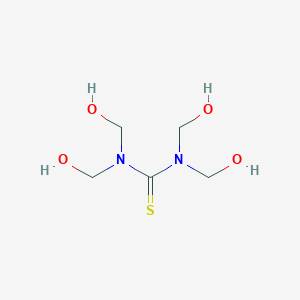
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)
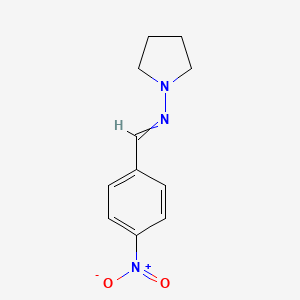
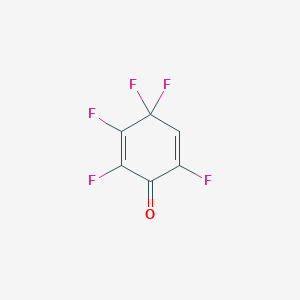
![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
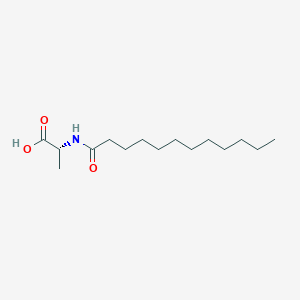
![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)
